molecular formula C8H17NO2S B13306545 2-[(Thian-3-yl)amino]propane-1,3-diol

2-[(Thian-3-yl)amino]propane-1,3-diol

Katalognummer: B13306545
Molekulargewicht: 191.29 g/mol
InChI-Schlüssel: HPFRZOXFWLDEAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Thian-3-yl)amino]propane-1,3-diol is an organic compound with the molecular formula C8H17NO2S It is a derivative of 2-amino-1,3-propane diol, where the amino group is substituted with a thian-3-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Thian-3-yl)amino]propane-1,3-diol typically involves the reaction of 2-amino-1,3-propane diol with a thian-3-yl derivative. One common method is the chemo-selective reaction of the amino group with electrophiles to form functional diol intermediates, which are then cyclized to generate the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimization for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Thian-3-yl)amino]propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form simpler derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-[(Thian-3-yl)amino]propane-1,3-diol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[(Thian-3-yl)amino]propane-1,3-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-1,3-propane diol: The parent compound, which lacks the thian-3-yl substitution.

    2-[(Thian-3-yl)amino]propan-1-ol: A similar compound with a single hydroxyl group instead of two.

Uniqueness

2-[(Thian-3-yl)amino]propane-1,3-diol is unique due to the presence of both the thian-3-yl group and two hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications.

Eigenschaften

Molekularformel

C8H17NO2S

Molekulargewicht

191.29 g/mol

IUPAC-Name

2-(thian-3-ylamino)propane-1,3-diol

InChI

InChI=1S/C8H17NO2S/c10-4-8(5-11)9-7-2-1-3-12-6-7/h7-11H,1-6H2

InChI-Schlüssel

HPFRZOXFWLDEAF-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CSC1)NC(CO)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.